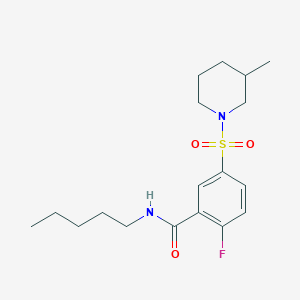

2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide

Description

Properties

IUPAC Name |

2-fluoro-5-(3-methylpiperidin-1-yl)sulfonyl-N-pentylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3S/c1-3-4-5-10-20-18(22)16-12-15(8-9-17(16)19)25(23,24)21-11-6-7-14(2)13-21/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVHEAZNWKULKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with pentylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and rigorous purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Benzamides

The table below compares key structural and functional differences between the target compound and related benzamide derivatives:

Notes:

- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide-piperidine group may enhance solubility and target binding compared to carboxamide-based analogs like flutolanil or cyprofuram.

- Fluorine vs.

- N-Pentyl Chain : The pentyl amide side chain could improve lipid solubility and membrane permeability compared to shorter alkyl or aromatic chains in other benzamides.

Mechanistic Hypotheses

- Target Specificity : The sulfonamide-piperidine moiety may interact with fungal cytochrome P450 enzymes or ATP-binding cassette (ABC) transporters, similar to flutolanil’s mode of action .

- Resistance Mitigation: The fluorine atom’s steric and electronic effects might reduce susceptibility to degradation by monooxygenases, a common resistance mechanism in pathogens.

Biological Activity

2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article examines its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound has been studied for various biological activities, including its effects on enzyme inhibition, cytotoxicity in cancer cell lines, and potential antiviral properties.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of fluorinated piperidine derivatives, including the target compound, on key enzymes such as α-glucosidase and cholinesterases.

Key Findings:

- α-Glucosidase Inhibition : The compound exhibited significant inhibitory activity against α-glucosidase, surpassing the standard drug acarbose in efficacy. Kinetic studies indicated a competitive mode of inhibition.

- Cholinesterase Inhibition : The compound also showed mixed-type inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating cholinergic dysfunctions .

Cytotoxicity Studies

Cytotoxicity assays were conducted on several human cancer cell lines to evaluate the compound's potential as an anticancer agent.

Results:

- The compound demonstrated varying levels of cytotoxicity across different cell lines. For instance, it showed significant cytotoxic effects with a CC50 (50% cytotoxic concentration) below 20 µM in HeLa cells and LLC-MK2 cells .

| Cell Line | CC50 (µM) | Observations |

|---|---|---|

| HeLa | <20 | High cytotoxicity observed |

| LLC-MK2 | <20 | Comparable cytotoxicity to HeLa |

| MRC-5 | >400 | Nontoxic at tested concentrations |

| A549 | Moderate | Further studies needed |

Antiviral Activity

Despite the promising results in enzyme inhibition and cytotoxicity, initial screenings for antiviral activity against several viruses (e.g., HSV-1, HCMV) revealed no significant effects at nontoxic concentrations . This suggests that while the compound may have applications in enzyme-related therapies, its antiviral properties may be limited.

Case Studies

- In Vivo Efficacy : In a study involving STZ-induced diabetic rats, compounds similar to this compound were shown to improve glucose metabolism significantly. This indicates potential antidiabetic properties that warrant further investigation.

- Structure-Activity Relationship (SAR) : Analysis of various derivatives highlighted that modifications in the piperidine ring and sulfonamide group significantly impacted biological activity. Specifically, fluorination was found to enhance enzyme binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves sequential sulfonylation, fluorination, and amide coupling. For example:

Sulfonylation : Reacting 5-fluorobenzene-1-sulfonyl chloride with 3-methylpiperidine under basic conditions (e.g., triethylamine in DCM) .

Amide Formation : Coupling the sulfonylated intermediate with pentylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt in DMF) .

- Purification : Intermediate and final products are purified via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (methanol/water) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the fluorophenyl ring (δ ~7.5–8.0 ppm), piperidinyl protons (δ ~1.2–3.0 ppm), and pentyl chain (δ ~0.8–1.6 ppm) .

- HRMS : Validate molecular ion ([M+H]+) with <2 ppm error .

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How is the compound initially screened for biological activity in academic settings?

- Methodological Answer :

- In vitro assays : Test against target enzymes (e.g., kinases, proteases) at 1–100 µM concentrations, using fluorescence/colorimetric readouts .

- Cell-based models : Evaluate cytotoxicity (MTT assay) and target modulation (Western blot for downstream biomarkers) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, given conflicting reports on reaction efficiency?

- Methodological Answer :

- Controlled conditions : Use anhydrous DCM, rigorous exclusion of moisture, and slow addition of sulfonyl chloride to prevent side reactions .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, improving yields from ~60% to >85% .

- Real-time monitoring : Employ TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to track reaction progress and adjust stoichiometry .

Q. What strategies are used to analyze structure-activity relationships (SAR) for the piperidinyl-sulfonyl moiety?

- Methodological Answer :

- Analog synthesis : Replace 3-methylpiperidine with other heterocycles (e.g., morpholine, pyrrolidine) and compare bioactivity .

- Computational docking : Model interactions with target proteins (e.g., dopamine D3 receptor) using AutoDock Vina to identify critical hydrogen bonds with sulfonyl oxygen .

Q. How can contradictory data in cytotoxicity assays (e.g., IC50 variability across cell lines) be resolved?

- Methodological Answer :

- Standardized protocols : Use identical passage numbers, serum-free conditions during treatment, and ATP-based viability assays (e.g., CellTiter-Glo) for consistency .

- Off-target profiling : Screen against 50+ kinases to rule out pan-assay interference .

Q. What computational methods predict the compound’s metabolic stability and potential metabolites?

- Methodological Answer :

- In silico tools : Use Schrödinger’s ADMET Predictor to estimate CYP450 metabolism, focusing on sulfonamide cleavage and fluorophenyl hydroxylation .

- MD simulations : Simulate liver microsomal environments (GROMACS) to assess hydrolysis susceptibility .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodological Answer :

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-UV. Sulfonamide bonds degrade at pH >10, requiring lyophilized storage at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.